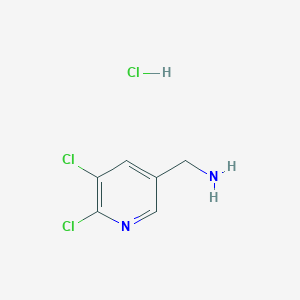

(5,6-Dichloropyridin-3-yl)methanamine hydrochloride

Description

Properties

IUPAC Name |

(5,6-dichloropyridin-3-yl)methanamine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6Cl2N2.ClH/c7-5-1-4(2-9)3-10-6(5)8;/h1,3H,2,9H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AMIKXMITDFVLGU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NC(=C1Cl)Cl)CN.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7Cl3N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

213.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (5,6-Dichloropyridin-3-yl)methanamine hydrochloride typically involves the chlorination of pyridine derivatives followed by amination. One common method includes the reaction of 3-pyridinecarboxaldehyde with thionyl chloride to introduce the chlorine atoms, followed by reductive amination with ammonia or an amine source to form the methanamine group. The final product is then converted to its hydrochloride salt by treatment with hydrochloric acid .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions such as temperature, pressure, and pH to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in maintaining consistency and efficiency in production .

Chemical Reactions Analysis

Types of Reactions: (5,6-Dichloropyridin-3-yl)methanamine hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides.

Reduction: Reduction reactions can convert the nitro group to an amine.

Substitution: The chlorine atoms can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.

Substitution: Nucleophilic substitution reactions often require the presence of a base such as sodium hydroxide or potassium carbonate.

Major Products Formed:

Oxidation: Formation of N-oxides.

Reduction: Formation of primary amines.

Substitution: Formation of various substituted pyridine derivatives.

Scientific Research Applications

(5,6-Dichloropyridin-3-yl)methanamine hydrochloride is widely used in scientific research due to its versatile chemical properties. Some of its applications include:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Employed in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active compounds.

Medicine: Investigated for its potential therapeutic effects in treating various diseases, including cancer and neurological disorders.

Industry: Utilized in the development of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of (5,6-Dichloropyridin-3-yl)methanamine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator, depending on the target and the context of its use. The pathways involved often include modulation of signal transduction processes, enzyme activity, or receptor binding .

Comparison with Similar Compounds

Key Findings :

- Substitution Position: The 5,6-dichloro isomer exhibits distinct reactivity in organoboron coupling reactions compared to the 2,6-dichloro variant, which is more reactive in Suzuki-Miyaura cross-coupling due to steric and electronic effects .

- Solubility : The 5,6-dichloro derivative has moderate solubility in polar aprotic solvents (e.g., DMF, DMSO), whereas the 2,6-dichloro isomer shows reduced solubility due to increased molecular symmetry .

- Stability : All isomers are hygroscopic and require storage under inert conditions, but the 4,6-dichloro analogue is less thermally stable (decomposition observed above 150°C) .

Functional Group Analogues

Thiazolyl Methanamine Hydrochlorides

Compounds like [2-(4-chlorophenyl)-1,3-thiazol-4-yl]methanamine hydrochloride (CAS 690632-35-0) share the aminomethyl group but replace the pyridine ring with a thiazole moiety. These derivatives exhibit higher melting points (e.g., 268°C vs. ~200°C for pyridinyl analogues) and enhanced antimicrobial activity due to the sulfur atom’s electronegativity .

Substituted Benzylamine Hydrochlorides

Its molecular weight (206.60 g/mol) is lower than the pyridinyl analogues, but it is more sensitive to light and moisture .

Pharmacological Relevance

- (5,6-Dichloropyridin-3-yl)methanamine HCl : Used in synthesizing kinase inhibitors and GABA receptor modulators .

- (3-Chloropyrazin-2-yl)methanamine HCl : A key intermediate in antiviral drug development, with a global market projected to grow at 6.2% CAGR (2022–2027) .

- Diphenhydramine HCl: A structurally distinct ethanolamine derivative (CAS 147-24-0) but shares applications in central nervous system targeting, highlighting the versatility of aminomethyl groups in drug design .

Biological Activity

(5,6-Dichloropyridin-3-yl)methanamine hydrochloride is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, research findings, and comparative analysis with similar compounds.

This compound is characterized by a pyridine ring substituted with two chlorine atoms and a methanamine group. The compound can undergo various chemical reactions such as oxidation, reduction, and nucleophilic substitution, making it a versatile building block for synthesizing more complex organic molecules .

The biological activity of this compound primarily involves its interaction with specific molecular targets, including enzymes and receptors. It can function as an inhibitor or activator depending on the context:

- Enzyme Inhibition : The compound has been shown to inhibit various enzymes, potentially affecting metabolic pathways.

- Receptor Binding : Its structural similarity to biologically active compounds allows it to bind to receptors, influencing cellular signaling pathways .

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity against several pathogens. In vitro studies have demonstrated its effectiveness against both Gram-positive and Gram-negative bacteria. The compound's ability to disrupt bacterial cell wall synthesis is a proposed mechanism for its antimicrobial effects .

Anticancer Activity

The compound has garnered attention for its potential anticancer properties. Studies have reported that it can induce apoptosis in cancer cell lines through the modulation of specific signaling pathways. For example, it has been evaluated in human colorectal carcinoma cells, showing significant inhibition of cell proliferation with IC50 values in the nanomolar range .

Case Studies

- Colorectal Cancer : In a study involving LS174T human colorectal carcinoma cells, this compound demonstrated potent inhibition of β-catenin mutation-driven WNT pathway activity with an IC50 of 23 ± 11 nM .

- Antimicrobial Efficacy : A series of tests against Staphylococcus aureus and Escherichia coli showed that the compound inhibited bacterial growth effectively at concentrations as low as 10 µg/mL .

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound, it is beneficial to compare it with structurally similar compounds:

| Compound Name | Biological Activity | IC50 Value (nM) |

|---|---|---|

| (3,5-Dichloropyridin-4-yl)methanamine hydrochloride | Moderate anticancer properties | 150 |

| (2,6-Dichloropyridin-3-yl)methanamine hydrochloride | Weak antimicrobial effects | >200 |

| This compound | Strong anticancer and antimicrobial | 23 |

This table highlights that this compound exhibits superior biological activity compared to its analogs.

Pharmacokinetic Profile

The pharmacokinetics of this compound have been investigated in various animal models. Key parameters include:

| Parameter | Mouse | Rat | Human Prediction |

|---|---|---|---|

| Clearance (Cl) | 1.87 L/h/kg | 1.54 L/h/kg | ~0.88 L/h/kg |

| Volume of Distribution (Vd) | 1.08 L/kg | 1.53 L/kg | ~0.85 L/kg |

| Half-life (t1/2) | 0.55 h | 0.97 h | ~0.70 h |

These pharmacokinetic properties suggest that the compound may have favorable absorption and distribution characteristics for therapeutic applications .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for (5,6-Dichloropyridin-3-yl)methanamine hydrochloride?

- Methodology : Begin with pyridine derivatives, such as 3-aminopyridine, followed by regioselective chlorination using POCl₃ or SOCl₂ under controlled conditions. Protect the amine group (e.g., Boc protection) to avoid side reactions during chlorination. Final deprotection and hydrochloride salt formation can be achieved via HCl treatment in ethanol .

- Validation : Monitor reaction progress using TLC or LC-MS. Confirm regiochemistry via ¹H/¹³C NMR (e.g., coupling patterns for 5,6-substitution) .

Q. How can the purity of this compound be assessed?

- Analytical Techniques :

- HPLC/LC-MS : Use a C18 column with a mobile phase of acetonitrile/water (0.1% formic acid) to detect impurities (e.g., unreacted intermediates) .

- Elemental Analysis : Confirm chloride content (~21.5% for HCl salt) and C/H/N ratios .

- Titration : Non-aqueous titration with perchloric acid to quantify free amine .

Q. What are the key considerations for handling and storing this compound?

- Storage : Store in airtight containers under inert gas (N₂/Ar) at −20°C to prevent hydrolysis or oxidation. Desiccate to avoid moisture absorption .

- Stability : Conduct accelerated degradation studies (e.g., 40°C/75% RH for 4 weeks) to identify degradation pathways (e.g., dechlorination or amine oxidation) .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of this compound in nucleophilic substitution reactions?

- Methodology :

- DFT Calculations : Optimize molecular geometry using Gaussian09 to evaluate electron density at the pyridine ring and amine group.

- Docking Studies : Simulate interactions with biological targets (e.g., enzymes) to design derivatives with enhanced binding .

Q. How to resolve contradictions in NMR data for derivatives of this compound?

- Case Study : For ambiguous coupling constants (e.g., overlapping signals in ¹H NMR):

- Use 2D NMR (COSY, HSQC) to assign protons and carbons.

- Analyze NOESY for spatial proximity of substituents (e.g., confirming 5,6-dichloro vs. 2,6-dichloro isomers) .

- Impurity Profiling : Cross-reference with pharmacopeial standards (e.g., EP/ICH guidelines) to identify residual solvents or byproducts .

Q. What strategies mitigate degradation during long-term storage?

- Lyophilization : Freeze-dry the compound to enhance stability.

- pH Optimization : Prepare buffered solutions (pH 4–6) to minimize amine hydrolysis .

- Packaging : Use amber vials with PTFE-lined caps to block UV light and moisture .

Key Considerations

- Synthetic Challenges : Regioselective chlorination may produce isomers (e.g., 2,6-dichloro byproducts); optimize reaction time and temperature .

- Analytical Cross-Validation : Combine NMR, LC-MS, and elemental analysis to confirm structure and purity .

- Biological Applications : Explore use as a building block for kinase inhibitors or bioorthogonal probes (e.g., tetrazine ligation) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.